molecular formula C26H22ClN3O4S B11676752 Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11676752
M. Wt: 508.0 g/mol
InChI Key: LVKZNSKQVBYTAR-UHFFFAOYSA-N
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Description

Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a thioxoimidazolidinone ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thioxoimidazolidinone Ring: This step involves the reaction of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to form the thioxoimidazolidinone ring.

    Acetylation: The thioxoimidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Methyl 4-aminobenzoate: The acetylated intermediate is coupled with methyl 4-aminobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structure and functional groups.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thioxoimidazolidinone ring can interact with enzymes, inhibiting their activity by binding to the active site. The chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the benzoate ester can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative used in organic synthesis and as a dye intermediate.

    Benzylamine derivatives: Compounds with similar benzylamine structures but lacking the thioxoimidazolidinone ring.

    Thioxoimidazolidinone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in medicinal chemistry, biology, and materials science, making it a valuable compound for research and development.

Biological Activity

Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C26H22ClN3O4SC_{26}H_{22}ClN_{3}O_{4}S, featuring a thioxoimidazolidin core, which is crucial for its biological activity. The compound includes a methyl ester group, a benzyl substituent, and a chlorophenyl group, contributing to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thioxoimidazolidin core : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Acetylation and esterification : The addition of acetyl groups and the formation of the methyl ester are critical for enhancing solubility and bioavailability.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Its thioxoimidazolidin structure is associated with enhanced antibacterial properties compared to simpler compounds.

2. Anticancer Properties

  • Preliminary studies suggest that this compound may possess anticancer activity, likely due to its ability to interfere with cellular mechanisms involved in tumor growth. The unique structural features may enhance its interaction with biological targets associated with cancer cell proliferation.

3. Antioxidant Activity

  • The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and associated diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
Methyl 4-amino benzoateSimple aromatic amineMild antibacterialLacks complex thioxoimidazolidin core
Benzothiazole derivativesContains benzothiazole ringAntimicrobial, anticancerDifferent core structure
Imidazole derivativesImidazole ring structureAntifungal, anticancerDifferent heterocyclic framework

This table highlights how this compound stands out due to its complex thioxoimidazolidin core, which may confer distinct pharmacological properties compared to other compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their mechanisms:

  • Antimicrobial Studies : Research indicates that derivatives containing thioxoimidazolidin structures exhibit superior antimicrobial efficacy against resistant strains compared to traditional antibiotics .
  • Cytotoxicity Assessments : In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Molecular Docking Studies : Computational analyses reveal strong binding affinities between this compound and target proteins involved in cancer progression, indicating a plausible mechanism of action that warrants further investigation .

Properties

Molecular Formula

C26H22ClN3O4S

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-[[2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H22ClN3O4S/c1-34-25(33)18-7-11-20(12-8-18)28-23(31)15-22-24(32)30(21-13-9-19(27)10-14-21)26(35)29(22)16-17-5-3-2-4-6-17/h2-14,22H,15-16H2,1H3,(H,28,31)

InChI Key

LVKZNSKQVBYTAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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